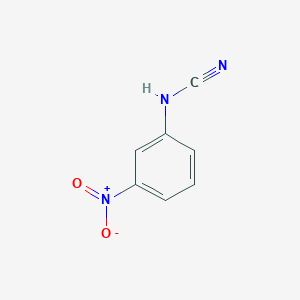

3-Nitrophenyl cyanamide

Description

Structure

3D Structure

Properties

CAS No. |

51718-86-6 |

|---|---|

Molecular Formula |

C7H5N3O2 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(3-nitrophenyl)cyanamide |

InChI |

InChI=1S/C7H5N3O2/c8-5-9-6-2-1-3-7(4-6)10(11)12/h1-4,9H |

InChI Key |

WICJDHDKSYTQLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitrophenyl Cyanamide

Strategies for Carbon-Nitrogen Bond Formation in Aryl Cyanamides

The construction of the aryl cyanamide (B42294) framework can be broadly categorized into two strategic approaches: direct N-cyanation and the conversion of existing functional groups. Each strategy encompasses several methodologies with distinct advantages in terms of reagent availability, reaction conditions, and substrate scope.

Direct N-Cyanation Approaches

Direct N-cyanation involves the reaction of an aryl amine, in this case, 3-nitroaniline (B104315), with a reagent that serves as a source of an electrophilic cyano group. This approach is a direct and often efficient route to the desired cyanamide.

The electrophilic cyanation of amines is a well-established method for the synthesis of cyanamides. While cyanogen (B1215507) bromide (BrCN) has been a traditional reagent for this transformation, its high toxicity has prompted the development of safer alternatives. These alternative reagents are designed to deliver a "[CN]+ " synthon to the nucleophilic nitrogen of the amine.

Alternative electrophilic cyanating agents include compounds like 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole. Another approach involves the in-situ generation of a reactive electrophilic cyanating species. For instance, the reaction of trimethylsilyl cyanide (TMSCN) with an oxidant such as sodium hypochlorite (bleach) can generate a transient electrophilic cyanating agent that readily reacts with amines.

A notable electrophilic cyanating reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is recognized for its enhanced safety and practicality in transition-metal-catalyzed cyanation reactions.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| 3-Nitroaniline | Cyanogen Bromide | Mild conditions | 3-Nitrophenyl cyanamide | Not specified |

| Aryl Amines | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Transition-metal catalysis | Aryl Cyanamides | Moderate to Excellent |

Catalytic methods offer an attractive alternative for N-cyanation, often proceeding under milder conditions and with greater functional group tolerance. Copper-catalyzed protocols have been developed for the N-cyanation of amines. These reactions can utilize various cyanide sources and ligands to facilitate the formation of the C-N bond.

Another significant advancement is the use of 2,2'-azobisisobutyronitrile (AIBN) as a cyanating agent in the presence of a copper catalyst. AIBN, conventionally used as a radical initiator, can serve as a source of the cyano group in these transformations. Copper-catalyzed reactions employing AIBN have been successfully applied to the synthesis of a variety of cyanamides.

| Amine Substrate | Cyanide Source | Catalyst/Mediator | Conditions | Product | Yield (%) |

| Secondary Amines | AIBN | Copper(I) iodide | O₂, K₂CO₃ | Disubstituted Cyanamides | Not specified |

Conversion from Precursor Functional Groups

The Tiemann rearrangement provides a classical method for the conversion of amidoximes to cyanamides. This reaction typically involves the treatment of an amidoxime with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or o-nosyl chloride (o-NsCl), in the presence of a base. The reaction proceeds through the formation of a sulfonylated intermediate, which then undergoes rearrangement to yield the corresponding cyanamide. The choice of the sulfonylating agent can be crucial, with more reactive reagents like o-NsCl being employed for less reactive substrates.

| Amidoxime Substrate | Reagent | Base | Product | Yield (%) |

| Aryl-amidoxime | p-Toluenesulfonyl chloride (p-TsCl) | DIPEA or Pyridine | Aryl-cyanamide | Good to Excellent |

| Electron-deficient aryl-amidoxime | o-Nosyl chloride (o-NsCl) | DIPEA or Pyridine | Aryl-cyanamide | Good to Excellent |

A versatile and environmentally conscious approach to cyanamides involves the desulfurization of dithiocarbamates. Dithiocarbamate salts, which can be readily prepared from the corresponding primary amine (3-nitroaniline), carbon disulfide, and a base, serve as stable precursors. The conversion to the cyanamide can be achieved using an oxidative desulfurization agent. A notable method employs molecular iodine in the presence of aqueous ammonia. In this one-pot process, the dithiocarbamate is first converted in situ to the corresponding isothiocyanate, which then reacts with ammonia to form a thiourea intermediate. Subsequent oxidative desulfurization of the thiourea with iodine yields the final cyanamide product. Another environmentally benign system for this transformation utilizes a combination of iodine and hydrogen peroxide.

A specific protocol for the synthesis of this compound from the corresponding dithiocarbamate salt has been reported with a good yield.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 3-Nitrophenyl dithiocarbamate salt | I₂, aq. NH₃ | Room Temperature | This compound | 82 tandfonline.com |

Cascade Processes from Nitriles via Tiemann Rearrangement

A significant advancement in cyanamide synthesis involves the direct conversion of nitriles through a cascade process that utilizes a Tiemann rearrangement. rsc.org This methodology provides a direct route from a nitrile functional group to a monosubstituted cyanamide. The process is initiated by the reaction of a nitrile (RCN) with hydroxylamine, which generates an amidoxime intermediate in situ. This intermediate subsequently undergoes a Tiemann rearrangement to yield the corresponding cyanamide (RNHCN).

The key to this transformation is the activation of the amidoxime. One reported method employs sulfuryl fluoride (SO₂F₂) as an activator. The amidoxime reacts with SO₂F₂ to form a sulfonyl ester intermediate. This intermediate is unstable and readily undergoes rearrangement, which involves the migration of the aryl group from the carbon to the nitrogen atom, ultimately producing the cyanamide with great isolated yields. rsc.org This cascade strategy is valued for its efficiency, wide substrate scope, and tolerance of various functional groups under mild conditions. rsc.org For the synthesis of this compound, this process would theoretically begin with 3-nitrobenzonitrile.

It is important to note that an "expression of concern" has been published regarding the research article that details this specific SO₂F₂-activated cascade process. rsc.orgresearchgate.net

Regioselective Introduction of the Nitrophenyl Moiety

Achieving the precise placement of the nitro group at the meta-position (position 3) of the phenyl ring is critical for the synthesis of this compound. The regioselectivity of nitration on an aromatic ring is dictated by the directing effects of the existing substituents. Direct nitration of phenyl cyanamide is not a preferred method as it would likely lead to a mixture of ortho-, meta-, and para-isomers, complicating the purification process and reducing the yield of the desired 3-nitro isomer.

A more effective strategy for ensuring the correct regiochemistry is to begin with a precursor that already contains the nitro group in the desired position. Synthetic pathways can be designed starting from compounds like 3-nitroaniline or 3-nitrobenzaldehyde.

Starting from 3-Nitroaniline: The amino group of 3-nitroaniline can be converted to a cyanamide. This is a common strategy in cyanamide synthesis, where an amine is reacted with a cyanating agent.

Starting from 3-Nitrobenzaldehyde: The aldehyde can be converted to its corresponding aldoxime, 3-nitrobenzaldoxime, by reacting it with hydroxylamine. nih.gov This aldoxime can then undergo a dehydration or rearrangement reaction to form the cyanamide. The Tiemann rearrangement, for instance, is a classic reaction for converting aldoximes into cyanamides, often requiring an activating agent such as p-toluenesulfonyl chloride (p-TsCl). nih.gov

These precursor-based approaches guarantee that the nitro group is located exclusively at the 3-position, thus achieving high regioselectivity.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, and temperature. The goal is to maximize the product yield while minimizing reaction time and the formation of by-products.

For syntheses involving the conversion of thioureas (derived from isothiocyanates) to cyanamides, the choice of catalyst and base is crucial. Iron-mediated desulfurization is one such method where different iron salts and bases are screened to find the optimal combination. ias.ac.in

Table 1: Optimization of Base for a Model Cyanamide Synthesis ias.ac.in

| Entry | Base | Conversion (%) |

|---|---|---|

| 1 | Et₃N | 90 |

| 2 | Pyridine | 15 |

| 3 | NaOAc | 90 |

| 4 | NaOH | 50 |

| 5 | NaHCO₃ | 50 |

Reaction conditions involved an aryl isothiocyanate, ammonia, and an iron catalyst at room temperature.

As shown in the table, organic bases like Triethylamine (Et₃N) and weak inorganic bases like Sodium Acetate (B1210297) (NaOAc) can provide significantly higher conversions compared to others.

Similarly, the choice of the metal catalyst can have a substantial impact on the reaction's success.

Table 2: Catalyst Standardization for a Model Cyanamide Synthesis ias.ac.in

| Entry | Catalyst (50 mol%) | Conversion (%) |

|---|---|---|

| 1 | Fe₂(SO₄)₃·H₂O | 90 |

| 2 | Fe(OAc)₃·6H₂O | 85 |

| 3 | Fe(NO₃)₃·9H₂O | 60 |

| 4 | FeCl₂ | 40 |

Reaction conditions involved an aryl isothiocyanate, ammonia, and NaOAc as the base at room temperature.

The data indicates that the choice of the iron salt's counter-ion and hydration state affects its catalytic activity, with Iron(III) sulfate proving most effective in this model system. ias.ac.in Further optimization would involve adjusting solvent polarity, reaction temperature, and concentration to fine-tune the process for maximum efficiency in the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenyl Cyanamide

Electronic Structure and Reactivity Profile of the NCN Moiety in 3-Nitrophenyl Cyanamide (B42294)

The reactivity of 3-nitrophenyl cyanamide is fundamentally governed by the electronic properties of its N-C-N framework. This moiety possesses a distinctive and chemically versatile nitrogen-carbon-nitrogen connectivity. nih.govresearchgate.net The structure is characterized by a nucleophilic sp³-hybridized amino nitrogen atom and an electrophilic nitrile group. nih.govresearchgate.net This duality arises from the polarization of the carbon-nitrogen triple bond and the presence of a lone pair of electrons on the amino nitrogen.

The introduction of a 3-nitrophenyl group exerts a profound influence on this electronic arrangement. The nitro group (NO₂) is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the aromatic ring is transmitted to the cyanamide functional group. As a result, the electrophilicity of the nitrile carbon atom is significantly enhanced, making it more susceptible to attack by nucleophiles. openstax.orgmdpi.com

Computational studies, such as those employing Density Functional Theory (DFT), provide quantitative insights into these electronic effects. mdpi.comutq.edu.iq Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the distribution of electron density and identifies the primary sites for electrophilic and nucleophilic attack. researchgate.net For a molecule like this compound, the LUMO is expected to have a large coefficient on the nitrile carbon, consistent with its electrophilic nature, while the HOMO would show significant density on the amino nitrogen, highlighting its nucleophilic character. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and stability. mdpi.com

Table 1: Theoretical Electronic Properties of Aryl Cyanamides Note: This table is illustrative, based on general principles of computational chemistry applied to similar structures. Exact values for this compound would require specific calculations.

| Property | Description | Expected Influence of 3-Nitro Group |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Lowered, indicating reduced nucleophilicity of the overall molecule but with significant localization on the amino N. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Significantly lowered, indicating increased electrophilicity, particularly at the nitrile C. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Decreased, suggesting higher reactivity compared to unsubstituted phenylcyanamide. |

| Mulliken Charge on Nitrile C | Partial charge on the nitrile carbon atom. | More positive, confirming enhanced electrophilicity. |

| Mulliken Charge on Amino N | Partial charge on the amino nitrogen atom. | Less negative, though it remains a nucleophilic center. |

Pathways of Carbon-Nitrogen Triple Bond Reactivity

The polarized C≡N triple bond in this compound is the primary locus of its reactivity, participating in reactions initiated by both nucleophiles and electrophiles.

The carbon atom of the nitrile group is strongly polarized and electrophilic, making it a prime target for nucleophiles. openstax.orglibretexts.org This electrophilicity is further amplified by the 3-nitro substituent. Nucleophilic addition to the C≡N bond yields an sp²-hybridized imine anion intermediate. openstax.orglibretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.org

A variety of nucleophiles can react with the cyanamide moiety. For instance, hydrolysis with aqueous acid or base converts the nitrile into a carboxylic acid (via an amide intermediate). libretexts.orgchemistrysteps.com The mechanism in acidic conditions involves initial protonation of the nitrile nitrogen, which activates the carbon for attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com In basic media, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org Other common nucleophilic additions include the reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis, and reduction with powerful hydride donors like lithium aluminum hydride (LiAlH₄) to yield primary amines. openstax.orglibretexts.org

Table 2: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Water (H₂O) | H₃O⁺ or OH⁻ | Imidic acid / Imine anion | Carboxylic acid / Amide |

| Hydride (H⁻) | LiAlH₄ | Imine anion / Dianion | Primary amine |

While the nitrile group is electrophilic, the external nitrogen atom of the cyanamide moiety is nucleophilic due to its lone pair of electrons. nih.gov This allows it to react with various electrophiles. researchgate.net The reaction typically involves the nitrogen atom acting as a base or a nucleophile in substitution or addition reactions.

Protonation of the amino nitrogen can occur in the presence of strong acids. More synthetically relevant are alkylation reactions, where the nitrogen atom attacks an alkyl halide or another alkylating agent. This behavior is fundamental to the synthesis of disubstituted cyanamides from monosubstituted precursors. The Ritter reaction provides another example where the nitrile nitrogen acts as a nucleophile, attacking a carbocation generated from an alcohol or alkene in a strong acid medium to form an N-substituted amide after hydrolysis. chemistrysteps.com

Cycloaddition Reactions Involving this compound as a Dipolarophile

The carbon-nitrogen triple bond of the cyanamide group can act as a 2π component (a dipolarophile) in cycloaddition reactions, providing a powerful method for the synthesis of five- and six-membered heterocycles. nih.govresearchgate.net

In [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, the cyanamide acts as the dipolarophile, reacting with a 4π-electron, three-atom system called a 1,3-dipole. wikipedia.orgorganic-chemistry.org This concerted, pericyclic reaction leads to the formation of five-membered heterocyclic rings. chesci.com The electron-withdrawing nature of the 3-nitrophenyl group makes the cyanamide an activated dipolarophile, facilitating reactions with electron-rich dipoles.

Common 1,3-dipoles used in these reactions include azides (R-N₃) and nitrile oxides (R-CNO). nih.govuchicago.edu The reaction of a cyanamide with an azide, for example, is a well-established route to substituted tetrazoles. cardiff.ac.uk Similarly, cycloaddition with nitrile oxides can yield 1,2,4-oxadiazole (B8745197) derivatives. nih.gov These reactions are highly valuable in medicinal chemistry for accessing nitrogen-rich heterocyclic scaffolds. nih.gov

Table 3: Examples of [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |

|---|---|---|

| Azide | R-N=N⁺=N⁻ | Tetrazole |

| Nitrile Oxide | R-C≡N⁺-O⁻ | 1,2,4-Oxadiazole |

The [2+2+2] cycloaddition is a powerful reaction for constructing six-membered rings, typically by combining three 2π-electron components. nih.gov For cyanamides, this reaction is generally catalyzed by transition metals such as cobalt or iron. nih.govresearchgate.net In these transformations, the C≡N bond of the cyanamide serves as one of the 2π partners, often co-cyclizing with two alkyne units or a diyne. nih.govcardiff.ac.uk This methodology provides an efficient and atom-economical route to highly substituted 2-aminopyridine (B139424) derivatives, which are important structural motifs in pharmaceuticals and functional materials. nih.gov The reaction proceeds via a metallacycle intermediate, and its regioselectivity can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates. cardiff.ac.uk

Transition Metal-Catalyzed Transformations of this compound

While specific studies on the transition metal-catalyzed transformations of this compound are not extensively documented, the reactivity of aryl cyanamides in such reactions provides a framework for understanding its potential transformations. The palladium-catalyzed arylation of alkyl cyanamides suggests that this compound could undergo similar cross-coupling reactions. nih.gov

The general transformation involves the coupling of a cyanamide with an aryl or vinyl halide/pseudohalide. For this compound, this could be envisioned as the coupling of an aryl group to the secondary amine, a reaction that would be influenced by the electronic properties of the 3-nitrophenyl group. The electron-withdrawing nitro group would decrease the nucleophilicity of the cyanamide nitrogen, potentially making the coupling more challenging compared to electron-rich aryl cyanamides.

A plausible catalytic cycle for a palladium-catalyzed N-arylation of an incoming aryl halide would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Coordination and Deprotonation: The this compound coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The reaction conditions for such transformations typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the success of the coupling reaction.

| Reaction Type | Catalyst System (Hypothetical) | Potential Reactants | Expected Product |

| N-Arylation | Pd(0) / Phosphine Ligand, Base | Aryl halides (e.g., bromides, iodides) | N-Aryl-N-(3-nitrophenyl)cyanamide |

| N-Vinylation | Pd(0) / Phosphine Ligand, Base | Vinyl halides | N-(3-nitrophenyl)-N-vinylcyanamide |

It is important to note that the presence of the nitro group could also lead to side reactions or catalyst inhibition under certain conditions.

Radical Reactions and Mechanistic Pathways

The involvement of cyanamides in radical reactions has been established, offering pathways to complex nitrogen-containing molecules. nih.gov While specific radical reactions of this compound are not detailed in the literature, general mechanistic pathways for aryl cyanamides can be considered.

One key reaction involves the generation of a cyanamide radical, which can then participate in various transformations. The formation of the cyanamide radical can be initiated by radical initiators. For instance, succinimidyl radicals, generated in situ, can abstract a hydrogen atom from the cyanamide nitrogen to form the corresponding cyanamide radical. nih.gov This radical can then react with other species in the reaction mixture.

A proposed mechanistic pathway for the reaction of an aryl cyanamide radical with a boronic acid is as follows:

Radical Generation: A radical initiator generates a primary radical.

Hydrogen Abstraction: The primary radical abstracts a hydrogen atom from the aryl cyanamide to form an aryl cyanamide radical.

Reaction with Boronic Acid: The cyanamide radical reacts with a boronic acid derivative at the nitrile nitrogen. nih.gov

Product Formation: Subsequent steps lead to the formation of a primary amine.

The presence of the 3-nitro group in this compound would be expected to influence the stability of the corresponding radical. Electron-withdrawing groups can stabilize radicals to some extent. The likelihood of a radical pathway can often be confirmed experimentally by the addition of radical scavengers, which would quench the reaction. nih.gov

| Reaction Step | Description | Key Intermediates |

| Initiation | Generation of a primary radical from an initiator. | Initiator radical |

| Propagation | Hydrogen abstraction from this compound. | This compound radical |

| Reaction of the cyanamide radical with a substrate. | Adduct radical | |

| Termination | Combination of two radical species. | Stable product |

Studies on N-CN Bond Cleavage and Reagent Generation

The cleavage of the N-CN bond in cyanamides is a valuable strategy in organic synthesis, as it allows for the generation of electrophilic cyanating agents or aminating reagents. nih.gov This bond cleavage can be achieved under both metal-catalyzed and metal-free conditions.

Transition Metal-Mediated N-CN Bond Cleavage: Transition metal complexes can facilitate the cleavage of the N-CN bond. For example, an iron complex, Cp(CO)2Fe(SiEt3), has been shown to react with cyanamides at room temperature, leading to N-CN bond cleavage. The mechanism involves a silyl (B83357) migration from the iron to the nitrile nitrogen of the cyanamide, forming an N-sillylated η2-amidino iron complex. Catalytic N-CN bond cleavage has also been demonstrated using a methyl molybdenum complex under thermal conditions. nih.govx-mol.com

Lewis Acid-Activated N-CN Bond Cleavage: Lewis acids can also promote the cleavage of the N-CN bond. The coordination of a Lewis acid to the cyanamide, particularly if an activating group like a sulfonyl group is present on the nitrogen, weakens the N-CN bond and facilitates its cleavage. This has been utilized in intramolecular aminocyanation reactions. nih.gov

For this compound, the electron-withdrawing nature of the nitro group would likely influence the electronic properties of the N-CN bond, potentially affecting its susceptibility to cleavage.

| Cleavage Method | Reagents/Conditions | Generated Species/Application |

| Transition Metal-Mediated | Cp(CO)2Fe(SiEt3) or Methyl Molybdenum Complex | Electrophilic cyanating agents, Aminating reagents |

| Lewis Acid-Activated | B(C6F5)3 (with N-sulfonyl cyanamides) | Intramolecular aminocyanation |

Kinetic and Mechanistic Studies on Reactions Involving Nitrophenyl Analogs

Kinetic investigations on the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with amines have shown that the position of the nitro group affects the reaction rate. The 4-nitro isomer, with its stronger electron-withdrawing effect, leads to a faster reaction compared to the 3-nitro isomer. This is attributed to the increased positive character of the reaction center, making it more susceptible to nucleophilic attack.

In these studies, the reactions proceed through tetrahedral intermediates. The rate-determining step can vary depending on the specific reactants and conditions. For pyridinolysis reactions of these thionocarbonates, the decomposition of the zwitterionic tetrahedral intermediate to products is the rate-determining step.

These findings suggest that for reactions of this compound, the 3-nitro group will play a significant role in modulating the reactivity of the cyanamide moiety. For nucleophilic attack at the nitrile carbon, the electron-withdrawing effect of the nitro group would be expected to enhance the electrophilicity of this position. The reaction mechanism would likely involve intermediates whose stability and reactivity are influenced by the electronic effects of the 3-nitrophenyl group.

| Nitrophenyl Analog Studied | Reaction Type | Key Mechanistic Finding | Implication for this compound |

| 3-Nitrophenyl 4-Methylphenyl Thionocarbonate | Aminolysis | Reaction proceeds through tetrahedral intermediates. | Reactions of this compound likely involve charged intermediates. |

| 4-Nitrophenyl 4-Methylphenyl Thionocarbonate | Aminolysis | 4-nitro isomer reacts faster than the 3-nitro isomer. | The position of the nitro group is critical in determining reactivity. |

| p-Nitrophenyl Acetate (B1210297) | Hydrolysis | Micellar catalysis can enhance reaction rates. | Reaction conditions can significantly influence the reactivity of nitrophenyl compounds. |

Derivatives and Analogs of 3 Nitrophenyl Cyanamide: Synthesis and Advanced Research

Synthesis of Substituted 3-Nitrophenyl Cyanamide (B42294) Analogs

The synthesis of analogs of 3-nitrophenyl cyanamide can be approached by introducing chemical diversity at two primary locations: the phenyl ring and the cyanamide nitrogen. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Introducing substituents onto the phenyl ring of this compound is a key strategy for creating a library of analogs. The synthesis of these compounds can be achieved through various organic chemistry methodologies. One common approach involves the use of appropriately substituted aryl isothiocyanates. For instance, aryl isothiocyanates that bear electron-withdrawing groups, such as an additional nitro group, or electron-donating groups like methyl or methoxy (B1213986) substituents, can serve as precursors. ias.ac.in These starting materials can undergo reactions to yield the corresponding substituted nitrophenyl cyanamides. ias.ac.in

The reactivity of the starting aryl precursors is influenced by the nature of the substituents on the phenyl ring. ias.ac.in Molecules with electron-donating groups may exhibit different reactivity profiles compared to those with additional electron-withdrawing groups. ias.ac.in This allows for a systematic exploration of structure-activity relationships.

| Parent Scaffold | Position of Modification | Example Substituent | Resulting Analog (Hypothetical Name) |

|---|---|---|---|

| This compound | Position 4 | -Cl (Chloro) | 4-Chloro-3-nitrophenyl cyanamide |

| This compound | Position 5 | -CH₃ (Methyl) | 5-Methyl-3-nitrophenyl cyanamide |

| This compound | Position 6 | -OCH₃ (Methoxy) | 6-Methoxy-3-nitrophenyl cyanamide |

| This compound | Position 4, 5 | -Cl, -Cl (Dichloro) | 4,5-Dichloro-3-nitrophenyl cyanamide |

The cyanamide group itself offers a site for synthetic modification, specifically at the sp3-hybridized amino nitrogen. nih.gov This nitrogen is nucleophilic and can be functionalized through reactions such as alkylation. A common synthetic route involves the deprotonation of the N-H bond using a suitable base to form a cyanamide anion. This anionic intermediate can then be treated with an alkylating agent, such as an alkyl halide, to yield N-alkyl-N-(3-nitrophenyl)cyanamides. nih.gov This process allows for the introduction of a wide variety of alkyl and aryl groups, leading to the formation of disubstituted cyanamides. nih.gov

| Reactant | Reagent | Product |

|---|---|---|

| This compound anion | Methyl Iodide (CH₃I) | N-Methyl-N-(3-nitrophenyl)cyanamide |

| This compound anion | Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-N-(3-nitrophenyl)cyanamide |

| This compound anion | Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N-(3-nitrophenyl)cyanamide |

Coordination Chemistry of Nitrophenyl Cyanamide Ligands

The cyanamide moiety is an excellent ligand for coordinating with metal ions, and the electronic properties of substituted nitrophenyl cyanamides make them particularly interesting as bridging ligands in polynuclear complexes. nih.govresearchgate.net The nitrogen atoms in the cyanamide group can donate lone pairs of electrons to form coordinate covalent bonds with a central metal atom or ion. libretexts.orgmsu.edu

Nitrophenyl cyanamides have been successfully used to synthesize a variety of transition metal complexes. For example, mononuclear complexes of Nickel(II) have been prepared using 4-nitrophenyl cyanamide as a ligand. nih.govmdpi.com The synthesis typically involves the reaction of the nitrophenyl cyanamide ligand with a metal salt, such as Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O), in the presence of other co-ligands. nih.govmdpi.com These co-ligands, which can include molecules like 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bpy), or imidazole (B134444) (HIm), occupy other coordination sites around the metal center. nih.govmdpi.com

| Metal Salt | Primary Ligand | Co-Ligand | Resulting Ni(II) Complex |

|---|---|---|---|

| Ni(OAc)₂·4H₂O | 4-Nitrophenylcyanamide | Imidazole (HIm) | [Ni(HIm)₄(4-NO₂pcyd)₂]·CH₃OH nih.govmdpi.com |

| Ni(OAc)₂·4H₂O | 4-Nitrophenylcyanamide | 2,2'-Bipyridine (bpy) | [Ni(bpy)₂(4-NO₂pcyd)₂]·CH₃CH₂OH nih.govmdpi.com |

| Ni(OAc)₂·4H₂O | 4-Nitrophenylcyanamide | 1,10-Phenanthroline (phen) | [Ni(phen)₂(4-NO₂pcyd)₂]·CH₃OH nih.govmdpi.com |

Substituted phenylcyanamides can participate as coordinating ligands in both their neutral form (R-NH-CN) and their anionic, deprotonated form ([R-N-CN]⁻). nih.gov The coordination mode can vary depending on the metal center and reaction conditions.

Nitrile Nitrogen Coordination: The most common binding mode involves the terminal nitrogen of the nitrile group coordinating to the metal center. nih.govresearchgate.net This was observed in the crystal structure of a Ruthenium(II) complex, where significant conjugation between the cyanamide and the phenyl ring was also noted. nih.govresearchgate.net

Amine Nitrogen Coordination: Although less common, coordination through the amine nitrogen has also been reported. nih.gov Structural analysis of certain mercury(II) polymeric complexes revealed that the cyanamide ligand was coordinated through the amine nitrogen, though this isomer was thermodynamically less favorable than the nitrile-coordinated form. nih.gov

Bridging Ligand: The electronic properties of substituted cyanamides make them suitable for acting as bridging ligands between two metal centers, which can influence the magnetic properties of the resulting dinuclear complexes. nih.govresearchgate.net

| Binding Mode | Coordinating Atom | Example Metal Center | Description |

|---|---|---|---|

| Terminal | Nitrile Nitrogen | Ruthenium(II) nih.govresearchgate.net | The terminal nitrogen of the -C≡N group binds to the metal. This is the most prevalent mode. |

| Terminal | Amine Nitrogen | Mercury(II) nih.gov | The nitrogen atom attached to the phenyl ring binds to the metal. This mode is relatively rare. |

| Bridging | Both Nitrogen Atoms | Various | The ligand links two separate metal centers, facilitating metal-metal coupling. |

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The design of hybrid molecules is a modern strategy in drug discovery that involves covalently linking two or more distinct pharmacophores into a single chemical entity. nih.govnih.gov This approach aims to produce novel compounds with potentially improved efficacy, better pharmacokinetic profiles, or dual modes of action. nih.gov The this compound scaffold can be used as one of the core components in the design of such hybrid molecules.

The synthesis of these hybrids involves linking the this compound moiety to another biologically active scaffold. This can be achieved through various chemical reactions, such as esterification or amidation, potentially using a linker molecule to connect the two parts. mdpi.com The choice of the second pharmacophore depends on the desired biological target. For instance, scaffolds known for their antibacterial or anticancer activities, such as fluoroquinolones or coumarins, could be conjugated with the this compound structure to explore new therapeutic possibilities. nih.govmdpi.com This rational design strategy provides a powerful toolkit for generating novel compounds with unique biological activities. nih.gov

| Core Scaffold | Linker Type (Example) | Second Pharmacophore (Example) | Design Goal |

|---|---|---|---|

| This compound | Amide Bond | Ciprofloxacin | Create a dual-action antibacterial agent. mdpi.com |

| This compound | Ester Bond | Ibuprofen | Combine anti-inflammatory and other potential cytotoxic activities. nih.gov |

| This compound | Triazole Ring (via Click Chemistry) | Coumarin | Develop novel agents with potential anticancer or antimicrobial properties. researchgate.net |

| This compound | Direct Bond | Isatin | Enhance lipophilicity and activity against specific biological targets. nih.gov |

Spectroscopic Analysis and Structural Elucidation of 3 Nitrophenyl Cyanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-nitrophenyl cyanamide (B42294) provides information on the aromatic protons. In a mixed solvent system of CDCl₃ and DMSO, the spectrum displays distinct signals for the four protons on the phenyl ring. scispace.com The proton signals are observed as a doublet at 7.38 ppm with a coupling constant of J = 8.4 Hz, a triplet at 7.52 ppm with a coupling constant of J = 8.4 Hz, and a multiplet at 7.85 ppm. scispace.com The downfield shift of these protons is attributed to the electron-withdrawing effects of the nitro (NO₂) and cyanamide (NCN) groups.

Interactive Data Table: ¹H NMR Chemical Shifts for 3-Nitrophenyl Cyanamide

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.38 | d | 8.4 | Ar-H |

| 7.52 | t | 8.4 | Ar-H |

| 7.85 | m | - | Ar-H |

Note: Spectra recorded in a mixture of CDCl₃ and DMSO. scispace.com

The ¹³C NMR spectrum further corroborates the structure of this compound by revealing the chemical shifts of all carbon atoms in the molecule. In a CDCl₃ and DMSO solvent mixture, the spectrum shows signals at 109.6, 110.7, 116.8, 120.8, 130.1, 139.9, and 148.4 ppm. scispace.com The carbon atom of the cyanamide group (C≡N) is assigned to the signal at 109.6 ppm. The aromatic carbons appear in the range of 110.7 to 139.9 ppm, with the carbon attached to the nitro group (C-NO₂) resonating at the most downfield position of 148.4 ppm due to the strong deshielding effect of the nitro group. scispace.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 109.6 | C≡N |

| 110.7 | Ar-C |

| 116.8 | Ar-C |

| 120.8 | Ar-C |

| 130.1 | Ar-C |

| 139.9 | Ar-C |

| 148.4 | C-NO₂ |

Note: Spectra recorded in a mixture of CDCl₃ and DMSO. scispace.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound, recorded using the KBr pellet method, exhibits characteristic absorption bands that confirm the presence of its key functional groups. scispace.com A strong and sharp absorption band is observed at 2241 cm⁻¹, which is characteristic of the C≡N stretching vibration of the cyanamide group. scispace.com The presence of the nitro group is confirmed by the strong asymmetric and symmetric stretching vibrations appearing at 1531 cm⁻¹ and 1354 cm⁻¹, respectively. scispace.com The N-H stretching vibration of the cyanamide group is observed as a band at 3147 cm⁻¹. scispace.com Aromatic C-H stretching vibrations are also present in the spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3147 | N-H Stretch | Cyanamide (-NHCN) |

| 2241 | C≡N Stretch | Cyanamide (-C≡N) |

| 1531 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1354 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

Note: Spectrum recorded using KBr pellet. scispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. The mass spectrum shows a molecular ion peak [M]⁺ at m/z 163, which corresponds to the molecular formula C₇H₅N₃O₂. scispace.com

Electronic Spectroscopy for Electronic Transitions and Conjugation (e.g., UV-Vis)

Computational and Theoretical Investigations of 3 Nitrophenyl Cyanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It has been successfully applied to understand various aspects of 3-nitrophenyl cyanamide (B42294).

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 3-nitrophenyl cyanamide molecule, a process known as geometry optimization. These calculations help in identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, a study on N-(2-nitrophenyl)maleimide, a related compound, utilized DFT to show that the calculated structural parameters were in excellent agreement with experimental data. nih.gov

Conformational analysis, a key aspect of these studies, involves exploring the different spatial arrangements of the molecule (conformers) that can be interconverted by rotation around single bonds. By calculating the relative energies of these conformers, the most stable conformation can be identified. In some cases, as with N-(2-nitrophenyl)maleimide, the asymmetric unit in the crystal structure can contain two independent molecules with different conformations. nih.gov DFT helps in understanding the energetic differences between such conformers. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Nitrophenyl Derivative Note: This table is illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-N (cyanamide) | ~1.35 |

| C≡N (cyanamide) | ~1.16 |

| C-N (nitro group) | ~1.48 |

| N-O (nitro group) | ~1.22 |

| ∠ C-N-C | ~120 |

| ∠ O-N-O | ~125 |

The electronic properties of this compound are crucial for understanding its reactivity. DFT calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgcureffi.orgwikipedia.orgucsb.edu

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.orgtaylorandfrancis.com The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.orgtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For nitrophenyl derivatives, the nitro group typically lowers the energy of both the HOMO and LUMO. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitrophenyl Compound Note: These values are representative and would vary for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 5.0 |

DFT calculations can predict various spectroscopic properties of this compound. For example, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra.

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations. For instance, in nitro compounds, the symmetric and asymmetric stretching vibrations of the NO2 group are characteristic and can be accurately predicted by DFT calculations. esisresearch.org

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving cyanamides. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net DFT calculations can provide detailed information about the geometry and electronic structure of these transient species. researchgate.net For example, in the synthesis of α-cyanophosphonates from β-nitrostyrenes, DFT was used to propose and evaluate different plausible reaction mechanisms by calculating the energies of the involved intermediates and transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its conformation.

For a flexible molecule like this compound, MD simulations can map out its conformational landscape, showing the different shapes the molecule can adopt and the transitions between them. nih.gov This is particularly useful for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent, one can study the specific interactions, like hydrogen bonding, between the solute and solvent molecules.

Quantum Chemical Calculations of Reactivity Indices

Beyond FMO theory, various reactivity indices derived from quantum chemical calculations can be used to predict the chemical behavior of this compound. mdpi.comresearchgate.net These indices are often calculated within the framework of conceptual DFT. researchgate.net

Some important global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. hakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors, calculated from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds. researchgate.nethakon-art.com Additionally, local reactivity descriptors, such as Fukui functions, can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.nethakon-art.com

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Theoretical investigations into the intermolecular interactions of this compound are crucial for understanding its crystal packing, solid-state structure, and potential for forming co-crystals. While direct studies on this specific molecule are not available, analysis of its functional groups—a nitro group, a cyanamide moiety, and a phenyl ring—allows for a theoretical prediction of its interaction landscape. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these non-covalent interactions.

Hydrogen Bonding: The this compound molecule possesses potential hydrogen bond acceptors in the nitrogen atoms of the cyano group and the oxygen atoms of the nitro group. The amine hydrogen of the cyanamide group can act as a hydrogen bond donor. Furthermore, the aromatic C-H bonds can participate in weaker C-H···N and C-H···O hydrogen bonds. Quantum theory of atoms in molecules (QTAIM) analysis is a common computational tool used to characterize the nature and strength of such hydrogen bonds. researchgate.net In analogous systems, these interactions are shown to be predominantly electrostatic in nature. researchgate.net Theoretical studies on related molecules suggest that the formation of hydrogen bonds can significantly influence molecular self-assembly.

π-Stacking: The presence of the phenyl ring in this compound suggests the likelihood of π-stacking interactions, which are common in nitroarene compounds. nih.govnih.gov These interactions involve the stacking of aromatic rings in various conformations (e.g., parallel-displaced, T-shaped). Computational studies on similar nitroaromatic molecules reveal that π-stacking can be a significant contributor to the stability of their crystal structures. nih.govnih.gov The interaction energy of these stacking arrangements can be calculated using high-level ab initio methods. For nitroarenes, these interactions are influenced by both van der Waals forces and electrostatic contributions from the electron-withdrawing nitro group. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties through computational chemistry is a vital tool for the design of new materials for optoelectronic applications. Molecules like this compound, which feature an electron-donating group (cyanamide) and a strong electron-withdrawing group (nitro) connected by a π-conjugated system (the phenyl ring), are characteristic "push-pull" systems known to exhibit significant NLO responses.

Theoretical calculations, typically using DFT and time-dependent DFT (TD-DFT), are employed to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.netmdpi.com The first hyperpolarizability is a critical tensor quantity that describes the second-order NLO response of a molecule.

For analogous push-pull nitroaromatic compounds, such as 3-Nitroaniline (B104315), computational studies have been performed to calculate these properties. mdpi.com These studies indicate that the intramolecular charge transfer (ICT) from the donor to the acceptor group upon electronic excitation is a key factor governing the magnitude of the NLO response. mdpi.com The calculated values for related molecules demonstrate that the choice of computational method and basis set is crucial for obtaining results that correlate well with experimental findings. researchgate.net

Table 1: Predicted Non-Linear Optical Properties Note: The following table presents hypothetical data for this compound based on typical values reported for structurally similar nitroaromatic molecules in the literature. These are not experimentally or computationally verified values for this compound.

| Parameter | Computational Method | Predicted Value | Unit |

| Dipole Moment (μ) | DFT/B3LYP | 5 - 7 | Debye |

| Mean Polarizability (α) | DFT/B3LYP | 15 - 20 | 10-24 esu |

| First Hyperpolarizability (β) | DFT/B3LYP | 10 - 30 | 10-30 esu |

These predicted values suggest that this compound could be a candidate for NLO applications, warranting further experimental and more specific computational investigation.

Future Research Directions and Perspectives in 3 Nitrophenyl Cyanamide Chemistry

Innovations in Green Synthetic Chemistry for 3-Nitrophenyl Cyanamide (B42294) Production

The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. researchgate.net Future research into the production of 3-Nitrophenyl cyanamide will likely prioritize the development of more environmentally benign synthetic methods, moving away from traditional routes that may involve hazardous reagents like cyanogen (B1215507) bromide.

Key areas for innovation include:

Catalyst-Free Aqueous Synthesis: Exploring reactions in water as a solvent, potentially avoiding the need for any catalyst, represents a significant green approach. researchgate.net

Ionic Liquid-Mediated Reactions: The use of recyclable ionic liquids as reaction media offers a promising alternative to volatile organic solvents. nih.gov For instance, methods like the oxidation of corresponding guanidoximes or the deselenization of aryl-isoselenocyanates in ionic liquids could be adapted for this compound synthesis. nih.govmdpi.com

Biocatalysis: The use of enzymes to catalyze the formation of the cyanamide group could offer high selectivity and mild reaction conditions, aligning perfectly with green chemistry goals. researchgate.net

Energy-Efficient Processes: Investigating microwave-assisted or flow chemistry syntheses could lead to reduced reaction times and lower energy consumption compared to conventional batch processing.

| Strategy | Key Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Aqueous Synthesis | Use of water as solvent | Non-toxic, non-flammable, abundant solvent; potential for catalyst-free reactions. researchgate.net | Optimizing solubility and reaction conditions for 3-nitroaniline (B104315) precursors. |

| Ionic Liquid Media | Replacement of volatile organic compounds (VOCs) | Low volatility, thermal stability, recyclability. nih.gov | Designing and screening ionic liquids for optimal yield and product isolation. |

| Biocatalysis | Enzyme-catalyzed reactions | High selectivity, mild conditions (ambient temperature/pressure), biodegradable catalysts. researchgate.net | Identifying or engineering enzymes for cyanamide synthesis. |

| Flow Chemistry | Continuous processing | Improved heat and mass transfer, enhanced safety, easier scalability, and process control. researchgate.net | Developing and optimizing a continuous flow reactor setup for the synthesis. |

Exploration of Novel Reactivity and Catalytic Pathways

The dual functionality of this compound, with its nucleophilic amino nitrogen and electrophilic nitrile unit, provides a rich platform for exploring novel chemical reactions. nih.gov Future research will likely focus on leveraging this reactivity to construct complex molecules and novel heterocyclic systems.

Promising areas of exploration include:

Cycloaddition Reactions: While cyanamides are known to participate in [3+2] cycloadditions to form heterocycles like 4-aminotetrazoles, further investigation into [2+2+2] and other cycloaddition variants with this compound could yield a diverse range of complex ring systems. mdpi.comresearchgate.net

N–CN Bond Cleavage: The strategic cleavage of the N–CN bond under metal catalysis can be used for electrophilic cyanation or aminocyanation reactions. nih.gov Developing new catalytic systems, perhaps using earth-abundant metals, for the selective functionalization of substrates using this compound as a reagent is a key future direction. For example, rhodium-catalyzed C–H cyanation protocols could be explored. nih.gov

Radical Cascade Reactions: The participation of the cyanamide moiety in radical cascade reactions is an emerging field that allows for the rapid assembly of complex, nitrogen-containing polycyclic frameworks from simple precursors. nih.gov Investigating the initiation and propagation of radical reactions involving this compound could unlock pathways to novel molecular architectures. mdpi.com

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. rsc.org Developing catalytic systems that enable the coupling of this compound with various C-H bonds would provide a highly efficient route to complex substituted amines and other valuable compounds.

Integration with Advanced Materials Science

The distinct electronic properties and coordination sites of this compound make it an attractive candidate for the development of advanced materials. Substituted cyanamides can act as versatile ligands, coordinating to metal centers through the nitrile nitrogen, the amine nitrogen, or the aromatic π-system. nih.gov

Future research in this area could focus on:

Coordination Polymers and MOFs: The use of this compound as a ligand for constructing metal-organic frameworks (MOFs) or coordination polymers is a significant area of interest. The nitro group can further participate in hydrogen bonding or act as an additional coordination site, influencing the final structure and properties of the material. A close analogue, 4-nitrophenyl-cyanamide, has already been used to synthesize mononuclear nickel(II) complexes. nih.gov

Functional Organic Materials: The incorporation of the this compound unit into larger organic molecules or polymers could lead to materials with interesting optical or electronic properties, driven by the combination of the electron-withdrawing nitro group and the cyanamide functionality.

Development of High-Throughput Screening Methodologies for Chemical Transformations

To accelerate the discovery of new reactions and optimal catalysts for this compound, high-throughput screening (HTS) methodologies are essential. nih.gov These automated techniques allow for the rapid testing of thousands of potential reaction conditions or catalysts. nih.gov

Future efforts should be directed towards:

Assay Development: Creating novel assays to quickly quantify the consumption of this compound or the formation of a desired product. This could involve colorimetric or fluorescent methods. For example, methods developed for screening nitrile-hydrolyzing enzymes, which detect the formation of carboxylic acids or ammonia, could be adapted. researchgate.netresearchgate.net

Miniaturization: Implementing HTS in microplate formats (e.g., 96- or 384-well plates) would significantly reduce the amount of reagents and time required for screening, making the process more efficient and cost-effective. researchgate.net

Catalyst Discovery: Employing HTS to screen large libraries of metal-ligand combinations to identify novel catalysts for transformations such as C-H functionalization or cycloaddition reactions involving this compound.

| Assay Type | Principle | Applicable Reaction | Potential Detection Method |

|---|---|---|---|

| Colorimetric | A colored product is formed or consumed. | Reactions producing a conjugated system or a specific functional group that reacts with a colorimetric reagent. | UV-Vis Spectrophotometry |

| Fluorescence | A change in fluorescence (turn-on or turn-off) upon reaction. | Synthesis of fluorescent molecules (e.g., certain heterocycles) or quenching of a fluorescent starting material. | Fluorometry |

| LC-MS Based | Rapid separation and detection of reactants and products by mass. | Broadly applicable to most chemical transformations. | Mass Spectrometry nih.gov |

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Theoretical calculations can provide deep mechanistic insights, predict reactivity, and guide experimental design, thereby saving considerable time and resources.

Future synergistic studies on this compound should involve:

Mechanism Elucidation: Using computational methods like Density Functional Theory (DFT) to model reaction pathways for novel catalytic transformations. This can help identify key intermediates and transition states, explaining observed selectivity and reactivity. mdpi.com

Predictive Modeling: Computationally screening virtual libraries of catalysts or substrates to predict the most promising candidates for experimental validation.

Material Property Simulation: Modeling the electronic, structural, and optical properties of new materials derived from this compound, such as MOFs or polymers, before their synthesis. This approach was successfully used to compare the calculated and experimental structure of the similar compound N-(3-nitrophenyl)cinnamamide. mdpi.com

By combining the predictive power of computational chemistry with targeted experimental synthesis and analysis, the exploration of this compound chemistry can proceed with greater efficiency and precision.

Q & A

Q. What analytical challenges arise in quantifying cyanamide derivatives in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.